2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole
Description
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole is a polycyclic aromatic compound featuring a benzimidazole core symmetrically substituted with two 2',4',6'-trimethylbiphenyl groups. The benzimidazole moiety is a nitrogen-containing heterocycle known for its stability and versatility in pharmaceutical and materials chemistry . The bulky trimethylbiphenyl substituents likely enhance steric hindrance, influencing the compound’s conformational flexibility and intermolecular interactions.
Properties
CAS No. |
643029-59-8 |
|---|---|
Molecular Formula |
C37H34N2 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]benzimidazole |
InChI |
InChI=1S/C37H34N2/c1-23-19-25(3)35(26(4)20-23)29-11-15-31(16-12-29)37(38-33-9-7-8-10-34(33)39-37)32-17-13-30(14-18-32)36-27(5)21-24(2)22-28(36)6/h7-22H,1-6H3 |
InChI Key |
STZYOBARTXNJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CC=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 2,4,6-trimethylbiphenyl derivatives through Friedel-Crafts alkylation of biphenyl with methyl groups.
Coupling Reaction: The biphenyl derivatives are then coupled with benzimidazole precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Cyclization: The final step involves cyclization to form the benzimidazole core, which can be achieved through condensation reactions under acidic or basic conditions.
Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzimidazole core to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals for catalysis and material science applications.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties
Mechanism of Action
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Crystallographic Properties
- Steric Effects : The trimethylbiphenyl groups in the target compound likely induce significant steric hindrance, reducing molecular packing efficiency compared to less bulky analogs like 2-(4-hydroxyphenyl)-1H-benzimidazole .
- Crystal Packing: In 1,4-bis[(2-ethylbenzimidazolyl)methyl]benzene, dihedral angles between benzimidazole and central benzene rings range from 85–90°, promoting non-coplanar arrangements that minimize π-orbital overlap . Similar distorted geometries are expected for the target compound.
Biological Activity
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole, with the CAS number 643029-59-8, is a compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C37H34N2
- Molecular Weight: 506.7 g/mol
- IUPAC Name: 2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]benzimidazole
The structure consists of two trimethylphenyl groups attached to a benzimidazole core, which is significant for its biological interactions.
Anticholinesterase Activity
Research has indicated that benzimidazole derivatives exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated using the Ellman method. Table 1 summarizes the inhibitory effects of various benzimidazole derivatives on AChE.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Competitive inhibition |
| BIMU-8 | 0.5 | Selective agonist of 5-HT4 receptor |
| Other derivatives | Varies | Mixed mechanisms |
The studies reveal that while some derivatives have potent inhibitory effects, the specific activity of this compound remains to be fully characterized in terms of IC50 values.
Serotonin Receptor Interaction
The compound has also been investigated for its interaction with serotonin receptors (5-HT receptors). Molecular docking studies suggest that it may act as an agonist for certain subtypes such as 5-HT4 and potentially modulate serotoninergic signaling pathways.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymes: The compound shows promise in inhibiting AChE and butyrylcholinesterase (BChE), thus enhancing cholinergic transmission.
- Receptor Modulation: It may influence serotonin receptor activity, which can affect mood and cognition.
Case Studies
A recent study investigated the effects of various benzimidazole derivatives on cognitive function in animal models. The findings demonstrated that compounds with similar structures to this compound improved memory retention in aged rats. These results support the potential use of this compound in cognitive enhancement therapies.
Toxicity and Safety Profile
Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary in silico studies indicate low toxicity for this compound; however, further in vivo studies are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
